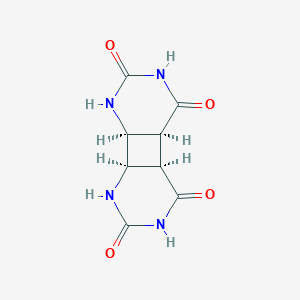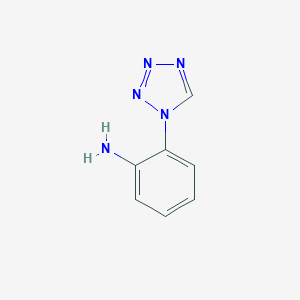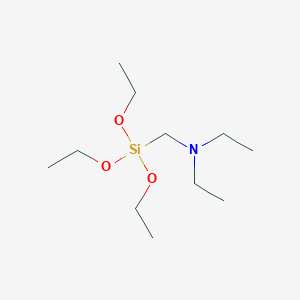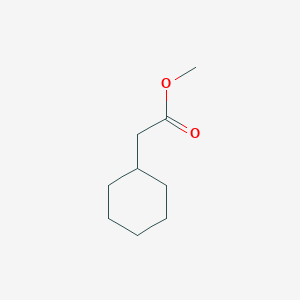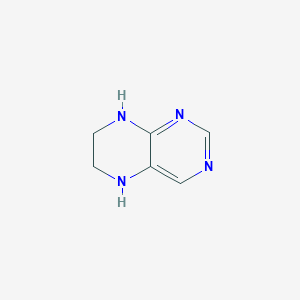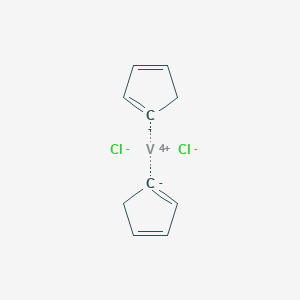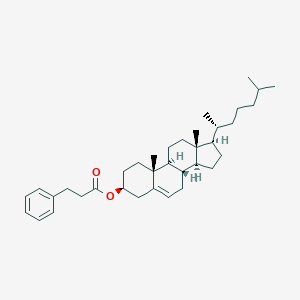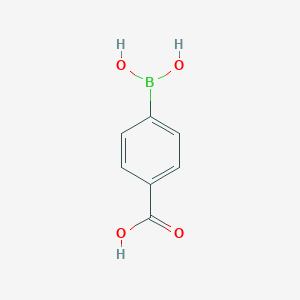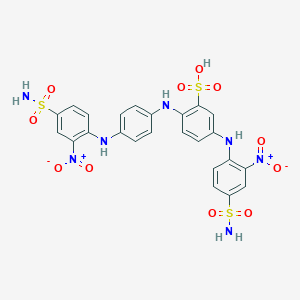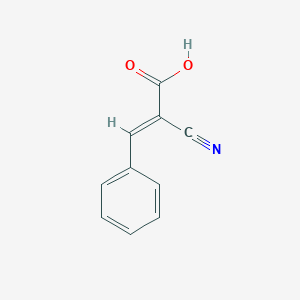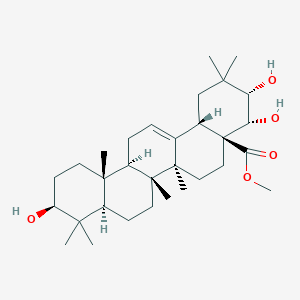
Entagenic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entagenic acid methyl ester is a natural product that is found in the bark of the Entada phaseoloides tree. It has been widely studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of entagenic acid methyl ester is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as COX-2 and iNOS. It also activates various anti-oxidant enzymes such as SOD and catalase, which help to reduce oxidative stress in the body.
Biochemical and Physiological Effects:
Entagenic acid methyl ester has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the migration and invasion of cancer cells, thereby reducing the risk of metastasis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of entagenic acid methyl ester is its natural origin, which makes it a safer alternative to synthetic drugs. It is also relatively easy to synthesize and purify. However, one of the limitations of entagenic acid methyl ester is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of entagenic acid methyl ester. One of the main areas of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the treatment of various types of cancer. Further studies are needed to fully understand the mechanism of action of entagenic acid methyl ester and to optimize its therapeutic potential.
Synthesis Methods
Entagenic acid methyl ester can be synthesized from the bark of the Entada phaseoloides tree. The bark is extracted with a suitable solvent, and the extract is then subjected to various purification techniques such as column chromatography, recrystallization, and HPLC. The final product is obtained as a white crystalline powder.
Scientific Research Applications
Entagenic acid methyl ester has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
13843-95-3 |
|---|---|
Product Name |
Entagenic acid methyl ester |
Molecular Formula |
C31H50O5 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
methyl (3S,4R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-3,4,10-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O5/c1-26(2)17-19-18-9-10-21-28(5)13-12-22(32)27(3,4)20(28)11-14-30(21,7)29(18,6)15-16-31(19,25(35)36-8)24(34)23(26)33/h9,19-24,32-34H,10-17H2,1-8H3/t19-,20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
WBQATCAKJVIGKT-ZWNVPWOBSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@@H]([C@@H]5O)O)(C)C)C(=O)OC)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C(=O)OC)C)C)(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



